(S)-1-(5-(Trifluoromethyl)pyridin-2-yl)ethanamine dihydrochloride
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Description
(S)-1-(5-(Trifluoromethyl)pyridin-2-yl)ethanamine dihydrochloride is a useful research compound. Its molecular formula is C8H11Cl2F3N2 and its molecular weight is 263.09. The purity is usually 95%.
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Scientific Research Applications
DNA Binding and Nuclease Activity Studies :
- Cu(II) complexes of ligands related to (S)-1-(5-(Trifluoromethyl)pyridin-2-yl)ethanamine dihydrochloride have been synthesized, showing strong DNA binding propensity and activity in kinetic DNA cleavage assays. These complexes exhibit minor structural changes in calf thymus DNA and demonstrate low toxicity for different cancer cell lines, indicating potential applications in understanding DNA interactions and anticancer research (Kumar et al., 2012).
Synthesis of Pyrindines and Tetrahydroquinolines :
- Research on one-pot access to pyrindines and tetrahydroquinolines, involving compounds related to this compound, has been conducted. This process is significant in the synthesis of cyclopentyl and cyclohexyl annealed pyridines, highlighting its importance in the field of organic synthesis and chemical engineering (Yehia et al., 2002).
Antitumor Activity of Derivatives :
- Novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives, starting from compounds including 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine, have been assessed for their in vitro anti-cancer activity. Some derivatives exhibited significant potency, suggesting their potential application in cancer treatment research (Maftei et al., 2016).
Copper and Cadmium Complexation for Biomolecular Interactions :
- Studies on the reaction of related compounds with copper and cadmium have been conducted, including docking studies to investigate interactions with biomolecules. These studies are crucial for understanding metal-ligand interactions and their potential applications in biochemistry and pharmacology (Mardani et al., 2019).
Catalytic Applications in Organic Chemistry :
- Research on the catalytic enantioselective reduction of benzyl oximes, involving (S)-1-pyridin-3-yl-ethylamine derivatives, has been conducted. This study is significant in the field of asymmetric synthesis and catalysis, demonstrating the versatility of pyridine derivatives in organic transformations (Huang et al., 2011).
Properties
IUPAC Name |
(1S)-1-[5-(trifluoromethyl)pyridin-2-yl]ethanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2.2ClH/c1-5(12)7-3-2-6(4-13-7)8(9,10)11;;/h2-5H,12H2,1H3;2*1H/t5-;;/m0../s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLLTXCGPJHCQRC-XRIGFGBMSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=C(C=C1)C(F)(F)F)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=NC=C(C=C1)C(F)(F)F)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2F3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.